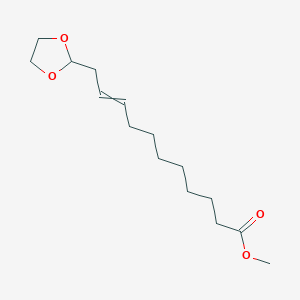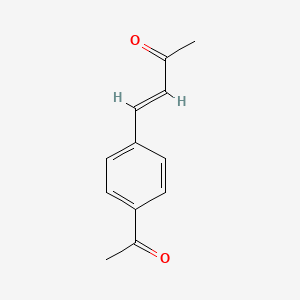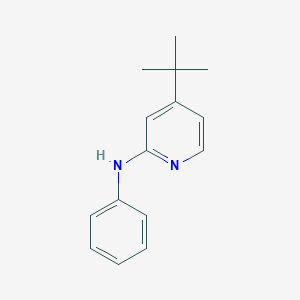![molecular formula C13H20O2Si B14291141 Silane, trimethyl[(2-methyl-1-phenoxy-1-propenyl)oxy]- CAS No. 120615-54-5](/img/structure/B14291141.png)
Silane, trimethyl[(2-methyl-1-phenoxy-1-propenyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, trimethyl[(2-methyl-1-phenoxy-1-propenyl)oxy]-: is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and an alkoxy group derived from 2-methyl-1-phenoxy-1-propenyl. This compound is notable for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silane, trimethyl[(2-methyl-1-phenoxy-1-propenyl)oxy]- typically involves the reaction of trimethylsilyl chloride with 2-methyl-1-phenoxy-1-propenyl alcohol in the presence of a base such as triethylamine. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the silane compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Silane, trimethyl[(2-methyl-1-phenoxy-1-propenyl)oxy]- can undergo oxidation reactions, typically forming silanols or siloxanes.
Reduction: Reduction reactions may convert the alkoxy group to an alkyl group, altering the compound’s reactivity.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Alkyl-substituted silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Chemistry: Silane, trimethyl[(2-methyl-1-phenoxy-1-propenyl)oxy]- is used as a precursor in the synthesis of more complex organosilicon compounds. It serves as a protecting group for alcohols and phenols in organic synthesis.
Biology and Medicine: In biological research, this compound can be used to modify surfaces of biomaterials to enhance biocompatibility. It may also be explored for drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: In the industrial sector, Silane, trimethyl[(2-methyl-1-phenoxy-1-propenyl)oxy]- is used in the production of silicone-based materials, coatings, and adhesives. Its ability to improve the adhesion of coatings to various substrates makes it valuable in material science.
Mechanism of Action
The mechanism of action of Silane, trimethyl[(2-methyl-1-phenoxy-1-propenyl)oxy]- involves the formation of stable silicon-oxygen bonds. The compound can interact with various molecular targets through its alkoxy group, facilitating the formation of covalent bonds with organic and inorganic substrates. This interaction is crucial in applications such as surface modification and material synthesis.
Comparison with Similar Compounds
Trimethylsilane: A simpler silane compound with three methyl groups bonded to silicon.
Trimethyl(phenoxy)silane: Similar in structure but lacks the propenyl group.
Trimethyl(2-propenyl)silane: Contains a propenyl group but lacks the phenoxy group.
Uniqueness: Silane, trimethyl[(2-methyl-1-phenoxy-1-propenyl)oxy]- is unique due to the presence of both phenoxy and propenyl groups, which confer distinct reactivity and applications. The combination of these functional groups allows for versatile chemical modifications and enhances its utility in various fields.
Properties
CAS No. |
120615-54-5 |
|---|---|
Molecular Formula |
C13H20O2Si |
Molecular Weight |
236.38 g/mol |
IUPAC Name |
trimethyl-(2-methyl-1-phenoxyprop-1-enoxy)silane |
InChI |
InChI=1S/C13H20O2Si/c1-11(2)13(15-16(3,4)5)14-12-9-7-6-8-10-12/h6-10H,1-5H3 |
InChI Key |
YLANLOFNULMKPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(OC1=CC=CC=C1)O[Si](C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N,N-Diethyl-4-[2-(2-tetradecylphenyl)ethenyl]aniline](/img/structure/B14291103.png)
![1-[(Benzyloxy)methyl]pyridin-1-ium chloride](/img/structure/B14291105.png)
![N~1~-(3-Aminopropyl)-N~3~-[3-(dodecyloxy)propyl]propane-1,3-diamine](/img/structure/B14291116.png)

![2-[(2-Methoxyethoxy)methoxy]prop-2-enal](/img/structure/B14291130.png)
![7-{[tert-Butyl(dimethyl)silyl]oxy}-2,2,5-trimethylheptanal](/img/structure/B14291131.png)


